2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone
Description
This compound is a pyridazinone derivative characterized by a 4-chlorophenyl-substituted hydroxypiperidine moiety, a 2-oxoethyl linker, and a 2-furyl substituent. The hydroxypiperidino group may enhance hydrogen-bonding interactions, while the 2-furyl group contributes to π-π stacking and metabolic stability .
Properties
IUPAC Name |
2-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c22-16-5-3-15(4-6-16)21(28)9-11-24(12-10-21)20(27)14-25-19(26)8-7-17(23-25)18-2-1-13-29-18/h1-8,13,28H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNJZYSBMVOLLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone typically involves multiple steps, starting with the preparation of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Spectral Properties
Key Structural Differences :
- Analysis: The target compound’s 4-hydroxypiperidino group distinguishes it from analogs with non-hydroxylated piperidine/piperazine rings (e.g., 10d, T1–T7). The 2-furyl group, seen in ’s 4-amino analog, may enhance metabolic stability over phenyl groups due to reduced susceptibility to cytochrome P450 oxidation .
Biological Activity
The compound 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone is a pyridazinone derivative that exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by case studies and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 453.9 g/mol. The structure includes a chlorophenyl group, a hydroxypiperidino moiety, and a pyridazinone ring, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H24ClN3O4 |
| Molecular Weight | 453.9 g/mol |
| LogP | 3.3417 |
| Polar Surface Area | 59.774 Ų |
Biological Activities
Research has indicated that pyridazinone derivatives exhibit several pharmacological effects, including:
- Anti-inflammatory : Compounds in this class have shown significant inhibition of inflammatory pathways.
- Antimicrobial : Studies demonstrate moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
- Analgesic : The compound has potential applications in pain management due to its analgesic properties .
- Anticancer : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are involved in various physiological processes .
- Receptor Interaction : The compound may interact with receptors involved in inflammation and pain pathways, leading to therapeutic effects.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of several pyridazinone derivatives, including this compound. Results indicated strong activity against Bacillus subtilis with an IC50 value significantly lower than standard antibiotics .
- Enzyme Inhibition : In another investigation, derivatives were tested for their ability to inhibit urease. The compound demonstrated notable inhibition with IC50 values comparable to established urease inhibitors, suggesting potential for treating conditions like kidney stones .
Synthesis
The synthesis of this compound typically involves multiple steps:
- Preparation of Intermediates : Starting materials include substituted piperidines and furans.
- Formation of the Pyridazinone Ring : This step involves cyclization reactions that form the core structure.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product with high purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
